molecular formula C9H9BrO2 B1359133 Bromo(4-methylphenyl)acetic acid CAS No. 25297-16-9

Bromo(4-methylphenyl)acetic acid

Cat. No.: B1359133
CAS No.: 25297-16-9
M. Wt: 229.07 g/mol
InChI Key: PNPMVQRILWFYCW-UHFFFAOYSA-N
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Description

Bromo(4-methylphenyl)acetic acid: is an organic compound with the molecular formula C9H9BrO2 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the para position of the phenyl ring and a methyl group is attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-methylphenylacetic acid: One common method involves the bromination of 4-methylphenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures.

    Industrial Production Methods: Industrially, bromo(4-methylphenyl)acetic acid can be produced through a similar bromination process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Bromo(4-methylphenyl)acetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-methylphenylacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution: Formation of 4-methylphenylacetic acid derivatives.

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylacetophenone.

    Reduction: Formation of 4-methylphenylacetic acid.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Bromo(4-methylphenyl)acetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Pharmaceuticals: The compound is used in the synthesis of drugs that have potential therapeutic effects, such as anti-inflammatory and analgesic agents.

Industry:

    Agrochemicals: It is used in the production of herbicides and pesticides.

    Material Science: The compound is used in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Similar structure but lacks the methyl group.

    4-Methylphenylacetic acid: Similar structure but lacks the bromine atom.

    Bromoacetic acid: Lacks the phenyl and methyl groups.

Uniqueness:

    Bromo(4-methylphenyl)acetic acid: is unique due to the presence of both bromine and methyl groups on the phenylacetic acid backbone. This combination of substituents can influence its reactivity and applications, making it a valuable compound in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

2-bromo-2-(4-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPMVQRILWFYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30616017
Record name Bromo(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25297-16-9
Record name Bromo(4-methylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30616017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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